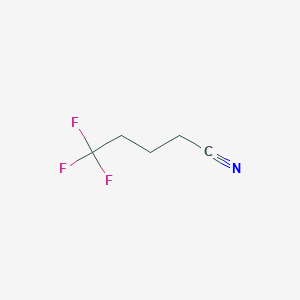
5,5,5-トリフルオロペンタンニトリル
概要
説明
5,5,5-Trifluoropentanenitrile: is an organic compound with the molecular formula C5H6F3N . It is a clear liquid with a molecular weight of 137.1 g/mol . The compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanenitrile chain, making it a fluorinated nitrile. This structural feature imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
科学的研究の応用
Chemistry: 5,5,5-Trifluoropentanenitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s fluorinated nature makes it useful in medicinal chemistry for the design of drugs with improved metabolic stability and bioavailability. It is also used in the synthesis of fluorinated biomolecules for research purposes .
Industry: In the industrial sector, 5,5,5-trifluoropentanenitrile is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties enhance the performance and durability of these materials .
準備方法
Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5,5,5-trifluoropentanoyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 5,5,5-trifluoropentanenitrile often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process.
化学反応の分析
Types of Reactions: 5,5,5-Trifluoropentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5,5,5-Trifluoropentanoic acid.
Reduction: 5,5,5-Trifluoropentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which 5,5,5-trifluoropentanenitrile exerts its effects is primarily through its chemical reactivity. The nitrile group can participate in various chemical reactions, while the fluorine atoms influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
類似化合物との比較
- 5,5,5-Trifluoropentanoyl chloride
- 5,5,5-Trifluoropentanoic acid
- 5,5,5-Trifluoropentylamine
Uniqueness: 5,5,5-Trifluoropentanenitrile is unique due to its combination of a nitrile group and three fluorine atoms. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, while 5,5,5-trifluoropentanoyl chloride is highly reactive and used in acylation reactions, 5,5,5-trifluoropentanenitrile is more stable and versatile in various synthetic applications .
特性
IUPAC Name |
5,5,5-trifluoropentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKTXQLCVDDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473676 | |
| Record name | 5,5,5-trifluoropentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89866-61-5 | |
| Record name | 5,5,5-trifluoropentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














